2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
Description
The compound 2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide features a benzothiazole-thioacetamide core linked to a 4-oxothieno[3,2-d]pyrimidine scaffold. This hybrid structure combines pharmacophoric motifs known for antimicrobial, anti-inflammatory, and kinase-inhibitory activities . Its design leverages the benzothiazole moiety’s electron-deficient aromatic system and the thienopyrimidine ring’s ability to engage in hydrogen bonding and π-π interactions, making it a promising candidate for multitarget therapies.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S3/c22-14(9-25-17-20-11-3-1-2-4-13(11)26-17)18-6-7-21-10-19-12-5-8-24-15(12)16(21)23/h1-5,8,10H,6-7,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVBQSDOXOTRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCCN3C=NC4=C(C3=O)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a thienopyrimidine derivative recognized for its diverse pharmacological properties. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure
The compound features a benzo[d]thiazole moiety and a thieno[3,2-d]pyrimidine core, contributing to its unique biological properties. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound involves several steps that can be optimized by controlling reaction conditions such as temperature and solvent choice (e.g., DMF or DMSO). The detailed synthetic pathway includes the reaction of thienopyrimidine derivatives with benzo[d]thiazole thiols, followed by acetamide formation.
Antimicrobial Properties
Research has indicated that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to higher concentrations depending on the specific derivative tested .
Anticancer Activity
Studies have demonstrated that thienopyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound were evaluated for their effects on various cancer cell lines. One study reported that certain thienopyrimidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231), indicating potent anticancer properties .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways critical for cellular functions. For instance, some thienopyrimidine derivatives have been shown to inhibit MEK1/2 kinases, leading to reduced proliferation in leukemia cells . The inhibition of such pathways could provide insights into potential therapeutic applications in oncology.
Data Summary
Case Studies
- Antimicrobial Activity Study : A series of benzo[d]thiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain compounds significantly inhibited bacterial growth without affecting bacterial viability, suggesting potential applications as antimicrobial agents .
- Cancer Cell Proliferation Study : In vitro studies demonstrated that thienopyrimidine derivatives could effectively reduce the viability of several cancer cell lines. The mechanism was linked to cell cycle arrest and apoptosis induction, emphasizing the therapeutic potential of these compounds in cancer treatment .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 50 μg/mL to higher concentrations depending on specific derivatives tested .
Anticancer Activity
Studies have demonstrated that thienopyrimidine derivatives can inhibit cancer cell proliferation. For example, certain thienopyrimidine derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231), indicating potent anticancer properties . The biological activity may be attributed to the inhibition of specific enzymes or pathways critical for cellular functions, such as MEK1/2 kinases, leading to reduced proliferation in leukemia cells .
Data Summary
Antimicrobial Activity Study
A series of benzo[d]thiazole derivatives were synthesized and screened for antimicrobial activity. Results indicated that certain compounds significantly inhibited bacterial growth without affecting bacterial viability, suggesting potential applications as antimicrobial agents .
Cancer Cell Proliferation Study
In vitro studies demonstrated that thienopyrimidine derivatives could effectively reduce the viability of several cancer cell lines. The mechanism was linked to cell cycle arrest and apoptosis induction, emphasizing the therapeutic potential of these compounds in cancer treatment .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Yield: Bulky groups (e.g., phthalazinone in 2j) correlate with higher yields (84%) compared to smaller substituents (e.g., cyclopropyl in 2e: 30%) .
Physicochemical Properties
- Melting Points : Range from 155°C (compound 2l) to 282°C (compound 8), influenced by crystallinity and intermolecular interactions (e.g., hydrogen bonding in amide groups) .
- Solubility : Polar substituents (e.g., methoxy in compound 20) improve aqueous solubility, while aromatic rings (e.g., phenyl in 2k) reduce it .
Antimicrobial Activity
- Compound 2j: Demonstrated potent antibacterial activity against S. aureus (MIC = 2 µg/mL), attributed to the phthalazinone moiety disrupting bacterial membrane integrity .
- Compound 5d () : Exhibited superior anti-inflammatory and antibacterial activity due to the spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one group .
Anti-Inflammatory and Kinase Inhibition
- Benzothieno[3,2-d]pyrimidines (): Inhibit COX-2, iNOS, and ICAM-1 expression (IC₅₀ = 0.5–2.5 µM), with compound 10 showing dual suppression of PGE2 and IL-8 .
- Compound 8 (): Anti-breast cancer activity via thieno[2,3-d]pyrimidine-mediated apoptosis induction (IC₅₀ = 8.2 µM) .
Anticancer Potential
- Compound 14-19 () : Tacrine-benzothiazole hybrids inhibit acetylcholinesterase (AChE) and β-amyloid aggregation, relevant for Alzheimer’s-associated cancer comorbidity .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound combines a benzo[d]thiazole moiety linked via a thioether bridge to a thieno[3,2-d]pyrimidin-4-one core, with an acetamide side chain. The benzo[d]thiazole contributes aromatic stability and potential π-π interactions, while the thienopyrimidine core offers hydrogen-bonding and electrophilic sites. The acetamide group enhances solubility and modulates pharmacokinetic properties .
Q. What synthetic routes are commonly employed for this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of benzo[d]thiazole-2-thiol with a halogenated thienopyrimidine precursor under basic conditions (e.g., triethylamine in DMF at 60–80°C).
- Step 2 : Acetamide coupling via nucleophilic substitution or carbodiimide-mediated reactions. Reaction progress is monitored via TLC, and purification uses column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) confirms connectivity and stereochemistry.
- HPLC ensures purity (>95%).
- Mass spectrometry (ESI-TOF) validates molecular weight.
- X-ray crystallography resolves 3D structure and intermolecular interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound?
Key variables include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysts : Bases like NaH or K₂CO₃ improve thiolate formation.
- Temperature : Controlled heating (60–80°C) minimizes side reactions. Yields improve from ~40% to >70% with optimized conditions .
Q. What strategies resolve contradictions in biological activity data across analogs?
Example contradiction: A structural analog shows antiviral activity but lacks anticancer effects. Resolution :
- Perform docking studies to compare binding affinities (e.g., using AutoDock Vina).
- Validate with in vitro assays (e.g., cytotoxicity on HeLa cells vs. antiviral plaque reduction).
- Adjust substituents (e.g., electron-withdrawing groups on the benzo[d]thiazole) to modulate activity .
Q. What are the challenges in designing structure-activity relationship (SAR) studies for this compound?
- Complexity : Multiple pharmacophores (thienopyrimidine, thioether, acetamide) complicate SAR interpretation.
- Solution : Synthesize focused libraries with systematic substitutions (e.g., methyl, chloro, methoxy groups on the benzo[d]thiazole) and assay against target enzymes (e.g., kinase inhibition) .
Q. How do researchers evaluate the compound’s metabolic stability in preclinical models?
- In vitro : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.
- In vivo : Administer to rodents and collect plasma/tissue samples for pharmacokinetic profiling (t₁/₂, Cmax, AUC). Data from analogs suggest moderate stability (t₁/₂ ~2–4 hours) due to hepatic oxidation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
